molecular formula C12H19N3O B2628831 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine CAS No. 1623454-17-0

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine

Cat. No.: B2628831
CAS No.: 1623454-17-0
M. Wt: 221.304
InChI Key: FOBLDEOSFHRALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine is a heterocyclic organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a morpholine ring substituted with dimethyl groups at positions 2 and 6

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, some pyrimidine derivatives act as corrosion inhibitors by adsorbing onto a metal surface .

Safety and Hazards

The safety and hazards of a compound depend on its specific chemical structure. Some pyrimidine derivatives have been found to be harmful if swallowed or in contact with skin .

Future Directions

The future directions in the research of a compound depend on its potential applications. For instance, sulfonamide drugs, which are a class of compounds containing a functional group similar to that in your compound, have been studied for their antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of ethanol as a solvent and heating the reaction mixture to reflux . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine reacts with the morpholine ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and morpholine derivatives, such as:

Uniqueness

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine is unique due to the combination of the pyrimidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8-5-9(2)14-12(13-8)15-6-10(3)16-11(4)7-15/h5,10-11H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBLDEOSFHRALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.